An In-Depth Technical Guide to 3-(Fluoromethyl)azetidin-1-amine and its Precursors: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3-(Fluoromethyl)azetidin-1-amine and its Precursors: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced three-dimensionality to drug candidates. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further modulates the characteristics of these molecules. This technical guide provides a comprehensive overview of 3-(fluoromethyl)azetidine, a key building block for advanced pharmaceutical intermediates, and explores the synthesis, characterization, and potential applications of its N-amino derivative, 3-(fluoromethyl)azetidin-1-amine. While the free amine is a putative reactive intermediate, this guide focuses on its stable precursor, 3-(fluoromethyl)azetidine hydrochloride, and provides a scientifically grounded exploration of its properties and derivatization.
Chemical Identifiers and Physicochemical Properties
Table 1: Chemical Identifiers for 3-(Fluoromethyl)azetidine Hydrochloride
| Identifier | Value |
| CAS Number | 1642298-59-6[1] |
| Molecular Formula | C₄H₉ClFN |
| Molecular Weight | 125.57 g/mol [1] |
| IUPAC Name | 3-(fluoromethyl)azetidine;hydrochloride |
| SMILES | C1C(CN1)CF.Cl |
| InChI | InChI=1S/C4H8FN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H |
| InChIKey | KYBBNISHBZGENY-UHFFFAOYSA-N |
Physicochemical Properties of 3-(Fluoromethyl)azetidine (Predicted for the free base):
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Molecular Formula: C₄H₈FN
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Average Mass: 89.111 Da[1]
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Monoisotopic Mass: 89.064079 Da[1]
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Boiling Point: 93.9 ± 5.0 °C at 760 mmHg[1]
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Density: 1.0 ± 0.1 g/cm³[1]
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Polar Surface Area: 12 Ų[1]
Synthesis and Purification
The synthesis of 3-(fluoromethyl)azetidine hydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is a composite of established synthetic transformations for analogous structures.
Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride
The synthesis commences with the protection of the azetidine nitrogen, followed by reduction of a carboxylic acid functionality, subsequent fluorination, and final deprotection.
Theoretical Protocol:
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Liberation of the Free Base: 3-(Fluoromethyl)azetidine hydrochloride is treated with a strong base, such as sodium hydroxide, to generate the free amine, 3-(fluoromethyl)azetidine. The free base would likely be extracted into an organic solvent.
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N-Amination: The free azetidine would then be reacted with a suitable aminating agent. Potential candidates include chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid. These reactions can be challenging and may result in low yields and side products. The stability of N-aminoazetidines is a concern, as they can be prone to decomposition.
Spectroscopic Characterization
Detailed spectroscopic data for 3-(fluoromethyl)azetidin-1-amine is not available in the public domain. However, we can predict the expected spectral features based on the known data for similar azetidine derivatives and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for 3-(Fluoromethyl)azetidine and its 1-Amino Derivative
| Technique | 3-(Fluoromethyl)azetidine (Predicted) | 3-(Fluoromethyl)azetidin-1-amine (Predicted) |
| ¹H NMR | Signals for the azetidine ring protons (multiplets) and the fluoromethyl group (a doublet coupled to the fluorine atom). | Similar signals to the parent azetidine, with the addition of a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the azetidine ring carbons and the fluoromethyl carbon (a doublet due to C-F coupling). | Similar to the parent azetidine, with potential shifts in the resonances of the carbons adjacent to the N-amino group. |
| ¹⁹F NMR | A triplet corresponding to the fluorine atom of the fluoromethyl group, coupled to the two adjacent protons. | A similar triplet is expected. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the fluoromethyl group or ring opening. | A molecular ion peak (M⁺) and fragmentation patterns including the loss of the amino group or the fluoromethyl group. |
Applications in Drug Discovery and Development
The 3-(fluoromethyl)azetidine moiety is a valuable building block in the design of novel therapeutic agents. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
A prominent example of a drug containing this scaffold is Imlunestrant (LY3484356) , a selective estrogen receptor degrader (SERD) investigated for the treatment of estrogen receptor-positive breast cancer. The 3-(fluoromethyl)azetidinyl group in Imlunestrant plays a crucial role in its overall molecular architecture and contributes to its binding affinity and pharmacological profile.
The rationale for incorporating fluorinated azetidines in drug design includes:
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Metabolic Stability: The presence of the fluorine atom can block sites of metabolism, leading to a longer half-life of the drug in the body.
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, which can affect the drug's solubility, absorption, and interaction with its biological target.
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Conformational Rigidity: The strained four-membered ring of azetidine restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for its target.
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Improved Cell Permeability: The unique properties of the azetidine ring can enhance a molecule's ability to cross cell membranes.
Safety and Handling
As with all chemical reagents, proper safety precautions must be taken when handling 3-(fluoromethyl)azetidine hydrochloride and its derivatives.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. 3-(Fluoromethyl)azetidine hydrochloride should be stored at 2-8°C.
Conclusion
3-(Fluoromethyl)azetidine is a valuable and versatile building block in modern medicinal chemistry. While its N-amino derivative, 3-(fluoromethyl)azetidin-1-amine, remains a synthetic target with limited reported data, its precursor, 3-(fluoromethyl)azetidine hydrochloride, is a readily accessible and stable compound. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical entity, offering a foundation for researchers and drug development professionals to explore its utility in the design of next-generation therapeutics. Further research into the direct and efficient N-amination of azetidines is warranted to unlock the full potential of this class of compounds.
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